molecular formula C16H11NO5 B1371748 2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 166096-48-6

2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B1371748
CAS RN: 166096-48-6
M. Wt: 297.26 g/mol
InChI Key: BOJFCMPQNFNMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (MDIC) is an organic compound belonging to the class of heterocyclic compounds. It is an important intermediate in the synthesis of various active pharmaceutical ingredients (API) and other derivatives. MDIC is a versatile molecule that has been investigated for its potential application in various scientific fields, such as medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Synthesis and Characterization in Polymers

2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is involved in the synthesis of new diacid monomers and poly (ester-imide)s. This research demonstrated its role in the creation of materials with excellent solubility in polar aprotic solutions and notable thermal stability, withstanding temperatures of about 700 to 800°C (Kamel, Mutar, & Khlewee, 2019).

Pharmaceutical Applications

In pharmaceutical research, derivatives of 2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid have been studied for their antioxidant and anticancer activities. A specific study highlighted the synthesis of novel derivatives with these properties, finding some to be more effective than ascorbic acid in antioxidant tests and showing cytotoxicity against certain cancer cell lines (Tumosienė et al., 2020).

Electron Donor Properties

This compound has been identified in studies focusing on molecules with high electron-donor properties, crucial for designing bioactive and technologically applicable substances. It has shown promising antiradical and antioxidant properties, with significant potential in chemoprotective activity (Vacek et al., 2020).

Role in Chemical Synthesis

It has also been utilized in chemical synthesis processes. For example, research has demonstrated its use in the synthesis of novel indole-benzimidazole derivatives, which are important in various chemical and pharmaceutical applications (Wang et al., 2016).

properties

IUPAC Name

2-(3-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-22-11-4-2-3-10(8-11)17-14(18)12-6-5-9(16(20)21)7-13(12)15(17)19/h2-8H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJFCMPQNFNMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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